Nigerloxin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

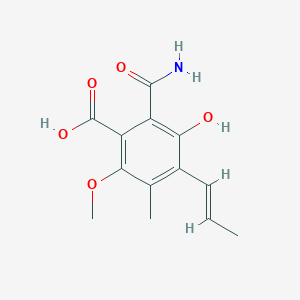

Nigerloxin is a member of the class of benzoic acids that is benzoic acid which is substituted at positions 2, 3, 4, 5, and 6 by carbamoyl, hydroxy, E)-prop-1-en-1-yl, methyl, and methoxy groups, respectively. Obtained from solid-state fermentation of Aspergillus niger CFR-W-105, it inhibits soy bean lipoxygenase-1 (LOX-1) and rat lens aldose reductase (RLAR). It also shows free radical scavenging activity. It has a role as an Aspergillus metabolite, an EC 1.1.1.21 (aldehyde reductase) inhibitor, a lipoxygenase inhibitor, an antioxidant and a radical scavenger. It is a member of benzoic acids, a member of benzamides, a member of phenols, an aromatic ether and a member of styrenes.

Aplicaciones Científicas De Investigación

Biochemical Properties and Mechanisms of Action

Nigerloxin is recognized as a potent inhibitor of lipoxygenase and aldose reductase, enzymes involved in inflammatory processes and diabetic complications. The compound has demonstrated significant free radical-scavenging activity, suggesting its potential as an antioxidant agent.

Inhibition of Lipoxygenase and Aldose Reductase

- IC50 Values : this compound exhibits IC50 values of 79 µM for lipoxygenase and 69 µM for aldose reductase, indicating its effectiveness in inhibiting these enzymes in vitro .

- Mechanism : The interaction with bovine serum albumin (BSA) has been studied using fluorescence spectroscopy, revealing a binding constant of approximately 1.01×106M−1 and suggesting that this compound forms a reversible complex with BSA through hydrophobic and ionic interactions .

Therapeutic Applications

This compound's biochemical properties lend it potential therapeutic applications, particularly in managing conditions related to oxidative stress and inflammation.

Anti-Cataractogenic Effects

Research indicates that this compound may have anti-cataractogenic effects in diabetic models by inhibiting aldose reductase, which plays a crucial role in the development of diabetic cataracts . This suggests a promising avenue for further exploration in ocular health.

Anti-Inflammatory Properties

The ability of this compound to inhibit lipoxygenase positions it as a candidate for developing anti-inflammatory drugs. Its free radical-scavenging properties further enhance its therapeutic profile against oxidative stress-related diseases .

Industrial Applications

Beyond its therapeutic potential, this compound also holds promise in various industrial applications.

Agrochemical Use

This compound has been explored for its potential as a biopesticide due to its antifungal properties. The compound can be produced through solid-state fermentation using agricultural waste products, making it an environmentally friendly option for pest management .

Food Industry

The antioxidant properties of this compound suggest potential applications in food preservation by preventing oxidative spoilage. Its ability to scavenge free radicals could enhance the shelf life of food products .

Research Case Studies

Several studies have highlighted the efficacy and versatility of this compound across different fields:

Propiedades

Fórmula molecular |

C13H15NO5 |

|---|---|

Peso molecular |

265.26 g/mol |

Nombre IUPAC |

2-carbamoyl-3-hydroxy-6-methoxy-5-methyl-4-[(E)-prop-1-enyl]benzoic acid |

InChI |

InChI=1S/C13H15NO5/c1-4-5-7-6(2)11(19-3)9(13(17)18)8(10(7)15)12(14)16/h4-5,15H,1-3H3,(H2,14,16)(H,17,18)/b5-4+ |

Clave InChI |

UOIRNFVLBXIGKH-SNAWJCMRSA-N |

SMILES isomérico |

C/C=C/C1=C(C(=C(C(=C1O)C(=O)N)C(=O)O)OC)C |

SMILES canónico |

CC=CC1=C(C(=C(C(=C1O)C(=O)N)C(=O)O)OC)C |

Sinónimos |

2-amido-3-hydroxy-6-methoxy-5-methyl-4-(prop-1'-enyl) benzoic acid nigerloxin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.